BenchChemオンラインストアへようこそ!

HIV-1 inhibitor-60

HIV-1 Maturation Inhibition Gag Polymorphism Antiviral Resistance

HIV-1 inhibitor-60 (GSK2838232, compound 45) is a second-generation HIV-1 maturation inhibitor engineered to overcome the narrow antiviral spectrum of first-generation MIs like bevirimat. With a mean IC50 of 1.6 nM across diverse clinical isolates and retained potency against the V370A mutant (IC50 0.71 nM), it provides broad polymorphic coverage for Gag-mediated resistance studies. Its well-characterized mechanism—inhibition of CA/SP1 cleavage by HIV-1 protease—and favorable PK profile (t½ ~23 h, once-daily oral) make it the preferred benchmark for evaluating new MI candidates and dissecting maturation pathways. No cross-resistance with marketed antiretrovirals enables robust in vitro and in vivo combination studies.

Molecular Formula C48H73ClN2O6
Molecular Weight 809.6 g/mol
Cat. No. B1194452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-60
SynonymsGSK2838232;  GSK-2838232;  GSK 2838232.
Molecular FormulaC48H73ClN2O6
Molecular Weight809.6 g/mol
Structural Identifiers
InChIInChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1
InChIKeyDSNMRZSQABDJDK-PZFKGGKESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HIV-1 Inhibitor-60 (GSK2838232): A Second-Generation HIV-1 Maturation Inhibitor for Advanced Virology Research


HIV-1 inhibitor-60 (also known as GSK2838232 or compound 45) is a second-generation, small-molecule HIV-1 maturation inhibitor (MI) with CAS number 1443461-21-9 . It is a betulin derivative that functions by binding to the HIV-1 Gag polyprotein and disrupting proteolytic cleavage at the capsid-spacer peptide 1 (CA/SP1) junction, thereby preventing the formation of mature, infectious virions . This compound was developed to address the limitations of earlier-generation MIs, particularly the narrow antiviral spectrum caused by naturally occurring Gag polymorphisms .

Why Generic Substitution Fails: The Critical Differentiators of HIV-1 Inhibitor-60 Among Maturation Inhibitors


Maturation inhibitors (MIs) are not interchangeable due to their distinct binding kinetics, susceptibility to Gag polymorphisms, and resistance profiles. The first-generation MI bevirimat exhibited clinical efficacy but was limited to approximately 40% of HIV-1 infected individuals because of naturally occurring polymorphisms in the Gag CA/SP1 region [1]. The next-generation MI BMS-955176 showed improved coverage but was discontinued due to adverse events [2]. HIV-1 inhibitor-60 (GSK2838232) was specifically engineered to overcome these liabilities, demonstrating optimized virological properties including broad-spectrum activity against polymorphic viruses, minimal serum protein shift, and a favorable clinical tolerability profile [1]. These quantitative differences render generic substitution scientifically invalid for studies requiring precise mechanistic or resistance profiling.

Quantitative Differentiation of HIV-1 Inhibitor-60: Head-to-Head and Cross-Study Comparative Data


Superior Potency Against Wild-Type HIV-1 and Gag Polymorphic Variants Relative to Bevirimat

HIV-1 inhibitor-60 (GSK2838232) demonstrates potent and consistent activity against both wild-type HIV-1 (NL4-3) and the V370A Gag mutant, a key polymorphism that confers resistance to the first-generation maturation inhibitor bevirimat [1]. Bevirimat's clinical utility is limited to approximately 40% of HIV-1 patients due to polymorphisms in the 369-370 region of Gag [1]. In contrast, GSK2838232 maintains equivalent potency against the V370A mutant, addressing a major limitation of the first-generation compound [1].

HIV-1 Maturation Inhibition Gag Polymorphism Antiviral Resistance

Broad-Spectrum Antiviral Activity Across Diverse HIV-1 Clades and Genotypes

HIV-1 inhibitor-60 exhibits robust antiviral activity across a broad panel of HIV-1 clinical isolates representing diverse Gag genotypes and clades [1]. When tested against a panel of 26 HIV-1 isolates covering clades A, AE, B, and C in a PBMC-based assay, GSK2838232 demonstrated a mean IC50 of 1.6 nM (range: 0.8–4.3 nM) [1]. External validation using a panel of 60 isolates further confirmed broad coverage, with only a single isolate (92BR014) not inhibited [1].

HIV-1 Global Diversity PBMC Antiviral Assay Maturation Inhibitor Spectrum

Activity Against HIV-1 Isolates Resistant to First-Generation Maturation Inhibitor Bevirimat

HIV-1 inhibitor-60 is specifically reported to be active against a variety of HIV-1 isolates that are resistant to bevirimat [1]. This includes clinical and laboratory strains harboring Gag polymorphisms that reduce bevirimat susceptibility. The compound's IC90 of 6.4 nM against HIV-1 maturation further underscores its high potency [1]. This activity profile is a direct consequence of the medicinal chemistry optimization aimed at overcoming the polymorphism barrier that limited bevirimat's clinical utility [2].

Maturation Inhibitor Resistance Bevirimat-Resistant HIV-1 Second-Generation MI

Clinically Validated Antiviral Efficacy in HIV-1 Infected Individuals: Phase IIa Viral Load Reduction

In a Phase IIa proof-of-concept study, HIV-1 inhibitor-60 (GSK2838232) administered once daily with cobicistat boosting demonstrated significant viral load reductions in HIV-1 infected participants [1]. Mean maximum declines in HIV-1 RNA from baseline to day 11 were dose-dependent: -0.67 log10 copies/mL at 20 mg, -1.56 log10 copies/mL at 50 mg, -1.32 log10 copies/mL at 100 mg, and -1.70 log10 copies/mL at 200 mg [1]. The compound was safe and well tolerated with no clinically meaningful changes in safety parameters [1].

HIV-1 Clinical Trial Viral Load Reduction Maturation Inhibitor Monotherapy

High Selectivity for HIV-1 Over HIV-2 and SIV: Defining the Species/Subtype Specificity Profile

HIV-1 inhibitor-60 demonstrates high selectivity for HIV-1, with no significant activity against HIV-2 or SIV isolates [1]. In single-cycle assays, GSK2838232 exhibited IC50 values of 1.5–3.7 nM against HIV-1 isolates from groups M (subtypes A, B, C, D, F) and O, but showed no detectable inhibition (IC50 >40 nM) against HIV-2 isolates from groups A, B, and CRF01_AB, as well as SIVmac239, SIVmac251, and SIVagm.sab-2 [1]. This resistance maps to sequence differences in the CA/SP1 cleavage site, as demonstrated by engineering an HIV-2 mutant with HIV-1 CA/SP1 sequence that restored full susceptibility (IC50 = 1.8 nM) [1].

HIV-2 Intrinsic Resistance SIV Model Limitations Maturation Inhibitor Selectivity

Favorable Pharmacokinetic Profile with Once-Daily Oral Dosing Supported by Clinical Data

HIV-1 inhibitor-60 exhibits a favorable pharmacokinetic (PK) profile supportive of once-daily oral administration boosted with a pharmacoenhancer (ritonavir or cobicistat) [1]. In Phase I studies, the compound demonstrated a half-life (t½) of approximately 23 hours following multiple 500 mg unboosted doses, with steady-state achieved by day 3 [1]. When boosted with ritonavir, GSK2838232 showed comparable bioavailability between tablet and capsule formulations, with lower intrasubject variability for the tablet [1]. Phase IIa data confirmed dose-proportional exposure and a t½ of 16.3–19.2 hours with cobicistat boosting [2].

HIV-1 Maturation Inhibitor PK Oral Bioavailability Pharmacoenhancer Boosting

Optimal Research and Industrial Application Scenarios for HIV-1 Inhibitor-60 Based on Quantitative Differentiation


Investigating the Impact of Gag Polymorphisms on Maturation Inhibitor Susceptibility

HIV-1 inhibitor-60 is uniquely suited for studies examining the structural and functional consequences of Gag polymorphisms on MI binding and activity. Its retained potency against the V370A mutant (IC50 = 0.71 nM vs. 0.81 nM wild-type) and activity against bevirimat-resistant isolates [1] provide a robust reference standard for characterizing novel Gag variants and validating resistance models. Researchers can use this compound as a positive control with broad polymorphic coverage, contrasting with bevirimat's narrow spectrum .

Development of Next-Generation Maturation Inhibitors Through Comparative Virology

As the most potent maturation inhibitor with a mean IC50 of 1.6 nM against a diverse panel of clinical isolates [1], HIV-1 inhibitor-60 serves as a benchmark for evaluating new chemical entities in the MI class. Its favorable PK profile (t½ ~23 hours, once-daily oral dosing) [2] and established clinical efficacy [3] make it an ideal comparator in lead optimization programs aiming to improve upon potency, spectrum, or pharmacokinetic properties.

Mechanistic Studies of HIV-1 Maturation and Gag Processing

The compound's well-defined mechanism of action—inhibition of CA/SP1 cleavage by HIV-1 protease —coupled with its high selectivity for HIV-1 over HIV-2 (IC50 >40 nM vs. 1.5–3.7 nM) [4], enables precise dissection of maturation pathways. It can be used to probe the role of CA/SP1 processing in virion morphogenesis, as well as to differentiate HIV-1-specific maturation requirements from those of related retroviruses.

Preclinical Combination Antiretroviral Therapy (cART) Regimen Optimization

HIV-1 inhibitor-60 has been clinically evaluated as part of combination antiretroviral therapy with pharmacoenhancer boosting [3]. Its lack of cross-resistance with marketed antiretrovirals from other classes [1] and favorable drug-drug interaction profile make it a valuable tool for in vitro and in vivo combination studies. Researchers can explore additive or synergistic effects with reverse transcriptase inhibitors, integrase inhibitors, or protease inhibitors to inform novel cART strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-60

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.